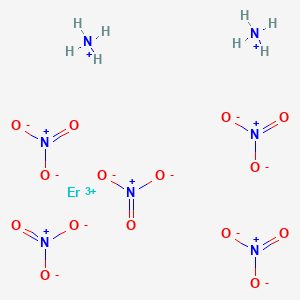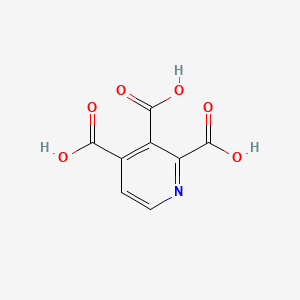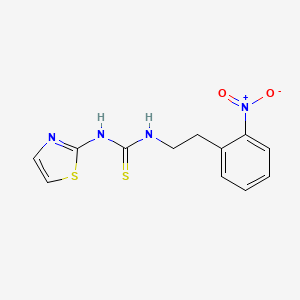
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanone is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of both quinoline and isoquinoline moieties, which are fused together through a methanone linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized via the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling of the Two Moieties: The final step involves the coupling of the quinoline and isoquinoline moieties through a methanone linkage. This can be achieved by reacting the quinoline derivative with the isoquinoline derivative in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and isoquinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline and isoquinoline N-oxides, while reduction may yield dihydroquinoline and dihydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanone depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds such as 2-methylquinoline and 8-hydroxyquinoline share structural similarities with the quinoline moiety of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanone.
Isoquinoline Derivatives: Compounds such as 1,2,3,4-tetrahydroisoquinoline and 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline share structural similarities with the isoquinoline moiety of the compound.
Uniqueness
The uniqueness of this compound lies in its combined quinoline and isoquinoline structure, which imparts distinct chemical and biological properties. This dual structure allows for diverse reactivity and potential multifunctional applications in various fields of research.
Eigenschaften
Molekularformel |
C20H22N2O |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanone |
InChI |
InChI=1S/C20H22N2O/c1-14-7-8-19-15(12-14)5-3-11-22(19)20(23)18-6-2-4-16-13-21-10-9-17(16)18/h2,4,6-8,12,21H,3,5,9-11,13H2,1H3 |
InChI-Schlüssel |
ZYJHESQSXZKECB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC4=C3CCNC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



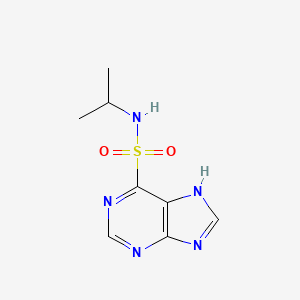

![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)
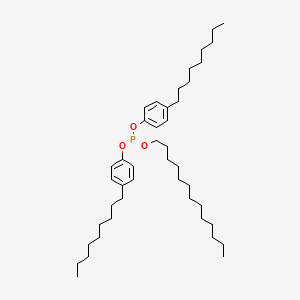
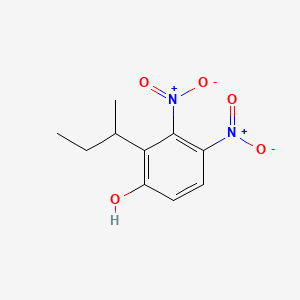

![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)
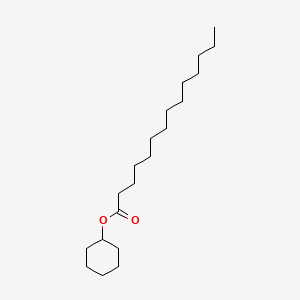
![5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12643156.png)
![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)
